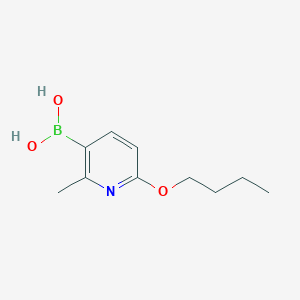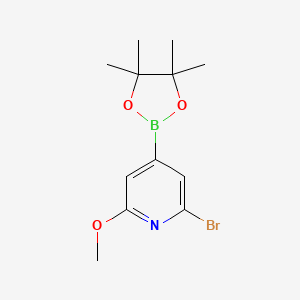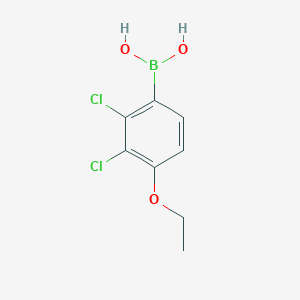
1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone
Descripción general
Descripción
The compound “1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone” is an organic compound consisting of a methoxyphenyl group, a phenylsulfonyl group, and an ethanone group. The methoxyphenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with a methoxy group (-O-CH3) attached. The phenylsulfonyl group consists of a phenyl ring with a sulfonyl group (-SO2-) attached. The ethanone group consists of a two-carbon chain with a carbonyl group (=O) at one end .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the methoxyphenyl, phenylsulfonyl, and ethanone groups in separate steps. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the carbon atoms. The methoxyphenyl and phenylsulfonyl groups are likely to be attached to the first and second carbon atoms of the ethanone group, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the methoxyphenyl, phenylsulfonyl, and ethanone groups. For example, the methoxy group in the methoxyphenyl group might be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its chemical structure. For example, the presence of the methoxy group might increase its solubility in certain solvents .Aplicaciones Científicas De Investigación
Crystallographic and Structural Analysis
The compound 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone has been analyzed for its crystallographic properties. In a study, the dihedral angles between the central ethanone fragment and the 4-methoxyphenyl group, as well as the triazole ring, were measured, providing insights into its molecular structure (Kesternich et al., 2010). Another research focused on a derivative of dehydroabietic acid, which included the 1-(4-methoxyphenyl)ethanone moiety, providing details on the conformation of its cyclohexane rings (Xiaoping Rao et al., 2014).
Chemical Synthesis and Derivatives
The compound has been used in the synthesis of various chemical structures. For instance, it was involved in the creation of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety (F. Abu-Shanab, 2006). Additionally, it served as a reactant in the enantioselective oxa-Michael addition of α,β-unsaturated aldehydes, facilitated by chiral N,N′-dioxide-iron(II) complexes (Lu Chang et al., 2008).
Novel Compound Synthesis and Analysis
In the realm of materials science, novel heterocyclic compounds incorporating 1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethanone have been synthesized, with their optical and thermal properties being analyzed. This includes research on crystal growth, UV-visible studies, and thermal stability assessments (C. Shruthi et al., 2019).
Pharmacological Applications
Although your requirements exclude information related to drug use, dosage, and side effects, it's important to note that compounds related to 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone have been investigated for their potential pharmacological activities. For instance, studies have explored their role in inhibiting platelet aggregation (K. G. Akamanchi et al., 1999) and HIV-1 replication (Zhiping Che et al., 2015).
Miscellaneous Applications
Other studies have utilized this compound in diverse chemical reactions and syntheses, demonstrating its versatility in organic chemistry and materials science. This includes its use in the synthesis of chalcone derivatives (K. J. Jarag et al., 2011) and its role in alternative β-ether cleavage pathways for lignin model dimers (S. Kawai et al., 2004).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive, it might be hazardous to handle. Additionally, if this compound is used as a drug, it might have side effects or toxicities that need to be considered .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-19-13-9-7-12(8-10-13)15(16)11-20(17,18)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVAUSXHYOKZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401432 | |
| Record name | 2-(benzenesulfonyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethanone | |
CAS RN |
27918-37-2 | |
| Record name | 2-(benzenesulfonyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHOXY-2-(PHENYLSULFONYL)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



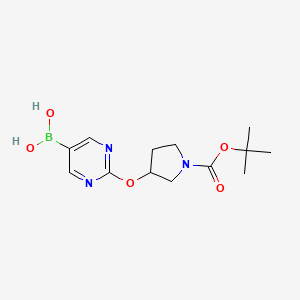
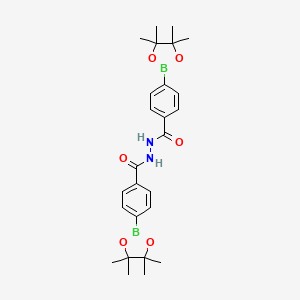


![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3060275.png)

![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)
